molecular formula C18H16O5 B14579098 Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate CAS No. 61698-74-6

Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate

Cat. No.: B14579098
CAS No.: 61698-74-6
M. Wt: 312.3 g/mol
InChI Key: DACDGHBBARNFSP-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and an oxoacetyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-(benzyloxy)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxybenzoate derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyloxy)-5-(oxoacetyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The oxoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of an ethyl ester, benzyloxy, and oxoacetyl groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61698-74-6

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

ethyl 5-oxaldehydoyl-2-phenylmethoxybenzoate

InChI

InChI=1S/C18H16O5/c1-2-22-18(21)15-10-14(16(20)11-19)8-9-17(15)23-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

DACDGHBBARNFSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)C=O)OCC2=CC=CC=C2

Origin of Product

United States

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